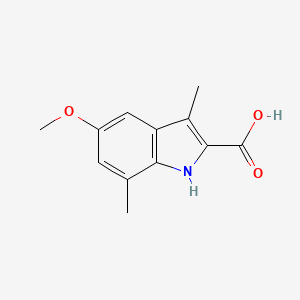

5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Biomass Conversion and Polymer Production

5-Methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid, as part of the broader category of furan derivatives, plays a significant role in sustainable chemistry, particularly in the conversion of plant biomass to valuable chemicals and materials. It's associated with the synthesis of a versatile reagent, 5-Hydroxymethylfurfural (HMF), from plant biomass like hexose carbohydrates and lignocellulose. HMF and its derivatives are seen as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. They are used in producing a wide range of products, including monomers, polymers, porous carbon materials, fuels, solvents, pharmaceuticals, and pesticides. The prominence of such derivatives, including this compound, is expected to grow significantly, offering sustainable alternatives in various chemical industry sectors (Chernyshev, Kravchenko, & Ananikov, 2017).

Role in Indole Synthesis and Derivative Formation

The compound is part of the indole alkaloids family, which has long captivated organic synthesis chemists due to its complexity and potential applications. The compound and its related structures are involved in indole synthesis, a process critical for creating natural products and pharmaceuticals. The methodologies and frameworks for classifying indole synthesis, including those involving the compound, provide a foundational understanding for the development of new synthetic routes and applications in various fields, including medicinal chemistry (Taber & Tirunahari, 2011).

Implications in Drug Synthesis and Pharmaceutical Applications

In the context of pharmaceutical development, the compound's derivatives are integral in synthesizing various pharmaceuticals. Its structural features, especially the presence of functional groups like carboxylic acid, play a crucial role in drug synthesis, enhancing the efficiency and reducing the costs of pharmaceutical production. These derivatives contribute to the creation of novel drugs and pharmaceutical intermediates, signifying the compound's importance in advancing medical science and healthcare solutions (Zhang et al., 2021).

Mechanism of Action

Target of Action

Indole derivatives, a group to which this compound belongs, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It’s known that indole derivatives can interact with their targets in various ways, leading to a range of biological effects . For instance, some indole derivatives have been found to exhibit inhibitory activity against certain viruses .

Biochemical Pathways

Indole and its derivatives have been found to maintain intestinal homeostasis and impact liver metabolism and the immune response , suggesting that they may affect a variety of biochemical pathways.

Result of Action

It has been suggested that post-ischemic administration of this compound at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress .

Biochemical Analysis

Biochemical Properties

They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have shown promising effects on reducing ischemic area size, decreasing oxidative stress, and enhancing long-term potentiation (LTP) .

Molecular Mechanism

The molecular mechanism of 5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid is not well-studied. In the crystalline structure of a similar compound, the formation of cyclic dimers via double hydrogen bonds O−H⋯O between molecules was observed. Interactions between the NH groups of the indole rings and the adjacent methoxy groups, as well as C–H⋯O contacts, significantly influence the spatial arrangement of molecules .

Metabolic Pathways

Indole and its derivatives are derived from the metabolism of tryptophan by gut microorganisms .

Properties

IUPAC Name |

5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-6-4-8(16-3)5-9-7(2)11(12(14)15)13-10(6)9/h4-5,13H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOLVXSKXCAACM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=C2C)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501138.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B2501139.png)

![2-methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B2501140.png)

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501144.png)

![5-(4-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2501148.png)

![5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B2501149.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2501150.png)

![N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2501151.png)

![8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2501156.png)

![4,4,4-trifluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}butanamide](/img/structure/B2501160.png)